(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride

Catalog No.
S6507811
CAS No.
167610-31-3
M.F
C7H18Cl2N2
M. Wt
201.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dih...

CAS Number

167610-31-3

Product Name

(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride

IUPAC Name

(1S,3S)-3-N,3-N-dimethylcyclopentane-1,3-diamine;dihydrochloride

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-6(8)5-7;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1

InChI Key

GUBSGFSIPMXYIP-JFYKYWLVSA-N

Canonical SMILES

CN(C)C1CCC(C1)N.Cl.Cl

Isomeric SMILES

CN(C)[C@H]1CC[C@@H](C1)N.Cl.Cl

(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride is a chemical compound characterized by its unique cyclic structure and amine functionalities. The compound features a cyclopentane ring substituted with two dimethylamino groups at the 1 and 3 positions, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and utility in synthesizing other chemical entities.

The chemical behavior of (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride can be understood through its functional groups. As an amine, it can participate in several types of reactions:

  • Nucleophilic Substitution Reactions: The amine groups can act as nucleophiles, attacking electrophilic centers in various substrates.
  • Formation of Amides: Reaction with carboxylic acids or their derivatives can yield amides.
  • Acid-Base Reactions: Being a basic amine, it can react with acids to form salts, as seen in its dihydrochloride form.

These reactions are fundamental in organic synthesis and can lead to the development of more complex molecules.

Research indicates that compounds with similar structural motifs often exhibit significant biological activity. (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride may demonstrate various pharmacological effects due to its amine functionality. Compounds containing privileged substructures like this one have been shown to have enhanced bioactivity rates, which could be leveraged in drug discovery .

Preliminary studies suggest potential applications in modulating biological pathways, but specific data on this compound's unique biological effects remain limited. Further investigation into its mechanism of action and therapeutic potential is warranted.

The synthesis of (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of Cyclopentane Framework: Starting from readily available precursors such as cyclopentene or cyclopentanone.
  • Amine Substitution: Introduction of dimethylamine groups via nucleophilic substitution reactions.
  • Salt Formation: Treatment with hydrochloric acid to form the dihydrochloride salt.

These steps may require optimization for yield and purity, often utilizing techniques such as chromatography for purification.

The compound has potential applications across several domains:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds.
  • Materials Science: In the development of polymers or materials that require specific amine functionalities.
  • Chemical Research: As a reference compound in studies investigating structure-activity relationships.

Its unique structural features may also allow for specific interactions with biological targets, enhancing its applicability in drug design.

Interaction studies involving (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride could reveal insights into its binding affinities with various biological targets. Techniques such as:

  • High-throughput screening: To evaluate its activity against multiple targets simultaneously.
  • Molecular docking studies: To predict how the compound interacts at the molecular level with proteins or enzymes.

Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride. These include:

Compound NameStructure TypeNotable Features
1,2-DiaminocyclohexaneCycloalkaneSimilar amine functionalities
2-Amino-5-methylpyridineHeterocyclic amineExhibits different biological activity
N,N-DimethylethylenediamineAliphatic diamineUsed in polymer synthesis
2-Methyl-2-(methylamino)propanalAliphatic aldehydeRelated to neuroactive compounds

These compounds highlight the uniqueness of (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride through its cyclic structure and specific stereochemistry. Each compound's distinct properties and activities may inform future research directions and applications in drug discovery and development.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

200.0847040 g/mol

Monoisotopic Mass

200.0847040 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-25

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